![molecular formula C25H37N3O4 B15344355 methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate CAS No. 55728-17-1](/img/structure/B15344355.png)
methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the decanoylamino and propanoylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The decanoylamino and propanoylamino groups may enhance its binding affinity and specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Another indole derivative with similar structural features.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with an indole core and different substituents.
Uniqueness
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate is unique due to the presence of both decanoylamino and propanoylamino groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
55728-17-1 |
|---|---|
Formule moléculaire |
C25H37N3O4 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-4-5-6-7-8-9-10-15-23(29)27-18(2)24(30)28-22(25(31)32-3)16-19-17-26-21-14-12-11-13-20(19)21/h11-14,17-18,22,26H,4-10,15-16H2,1-3H3,(H,27,29)(H,28,30) |
Clé InChI |
IAASCOIABQMFDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
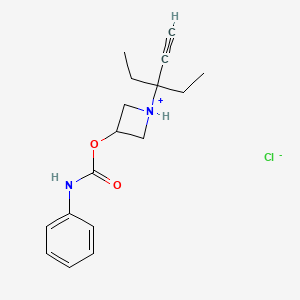

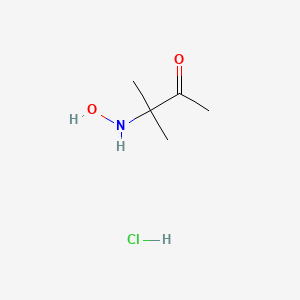
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
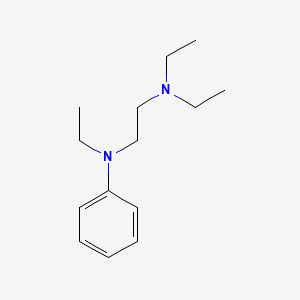
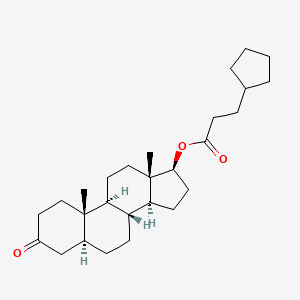
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
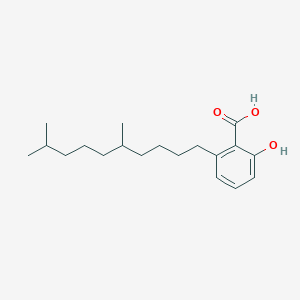
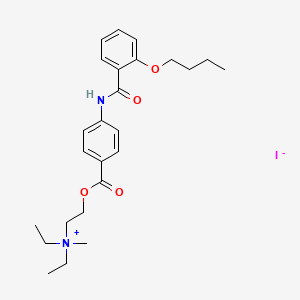
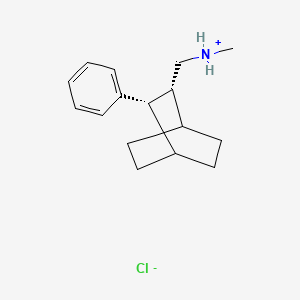
![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
